Perfluoroeicosane chemical structure and properties
Perfluoroeicosane chemical structure and properties
An In-depth Examination of the Chemical Structure, Properties, and Analytical Methodologies of a Key Perfluorinated Alkane
Abstract
Perfluoroeicosane (C₂₀F₄₂), a fully fluorinated long-chain alkane, is a compound of significant interest due to its extreme chemical inertness, thermal stability, and unique surface properties. This technical guide provides a detailed overview of the chemical structure and physicochemical properties of perfluoroeicosane, intended for researchers, scientists, and professionals in drug development and materials science. This document summarizes key quantitative data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.
Chemical Identity and Structure
Perfluoroeicosane is a saturated perfluorocarbon, meaning all hydrogen atoms in the corresponding hydrocarbon, eicosane (B133393), have been replaced by fluorine atoms. This complete fluorination imparts remarkable stability to the molecule.
Synonyms: Dotetracontafluoroicosane, Perfluoro-n-eicosane[1] CAS Number: 37589-57-4[1] Molecular Formula: C₂₀F₄₂[1] Molecular Weight: 1038.15 g/mol [1]
The carbon backbone of perfluoroeicosane adopts a helical conformation due to the steric repulsion between the larger fluorine atoms. This contrasts with the planar zigzag structure of its hydrocarbon analogue.
Structural Representation:
Caption: Simplified 2D representation of the carbon backbone of Perfluoroeicosane.
Physicochemical Properties
The strong carbon-fluorine bonds and the dense packing of fluorine atoms give perfluoroeicosane its characteristic properties, including high thermal stability, low surface energy, and poor solubility in most solvents.[1]
| Property | Value | Reference(s) |
| Physical State | White solid | [1] |
| Melting Point | 164-166 °C | [2] |
| Boiling Point | 323.8 °C at 760 mmHg | [2] |
| Density | 1.764 g/cm³ | [2] |
| Flash Point | 144.7 °C | [2] |
| Refractive Index | 1.273 | [2] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C (Predicted) | [2] |
| LogP (Octanol/Water) | 13.54640 | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization of perfluoroeicosane. Below are generalized protocols for key analytical techniques based on standard practices in the field.
Synthesis
The synthesis of perfluoroeicosane can be achieved through several methods, primarily involving the exhaustive fluorination of a hydrocarbon precursor.
Electrochemical Fluorination (Simons Process): This is a common industrial method for producing perfluorinated compounds.
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Electrolyte Preparation: A solution of eicosane (C₂₀H₄₂) in anhydrous hydrogen fluoride (B91410) (aHF) is prepared.
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Electrolysis: The solution is subjected to electrolysis in a specialized cell with nickel anodes. A low voltage is applied to avoid the generation of elemental fluorine.
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Fluorination: During electrolysis, the hydrogen atoms on the eicosane molecule are replaced by fluorine atoms from the hydrogen fluoride electrolyte.
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Product Separation: The dense, immiscible perfluoroeicosane product collects at the bottom of the cell and can be drained off.
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Purification: The crude product is then purified, typically by distillation or recrystallization, to remove any partially fluorinated byproducts or impurities.
Direct Fluorination: This method involves the direct reaction of the hydrocarbon with elemental fluorine.
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Reaction Setup: Eicosane is placed in a reaction vessel, often with a suitable solvent or as a solid. The reactor is typically made of a fluorine-resistant material like nickel or Monel.
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Fluorine Introduction: A diluted stream of fluorine gas (e.g., in nitrogen) is passed over or through the hydrocarbon. The reaction is highly exothermic and must be carefully controlled to prevent combustion.
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Temperature Control: The reaction temperature is carefully managed, often starting at low temperatures and gradually increasing.
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Product Isolation and Purification: After the reaction is complete, the perfluorinated product is isolated and purified to remove any remaining starting material or byproducts.
